Diisopropyl(bromomethyl)boronate
Description
Significance and Role in Contemporary Organic Chemistry Research
Diisopropyl(bromomethyl)boronate is a versatile organoboron compound that serves as a crucial reagent in modern organic synthesis. Its primary significance lies in its ability to facilitate the formation of carbon-boron bonds, which are fundamental for constructing complex molecular architectures found in pharmaceuticals, agrochemicals, and advanced materials. sigmaaldrich.com Researchers value this reagent for its capacity to enhance reaction efficiency and improve yields in various chemical transformations. sigmaaldrich.com In medicinal chemistry, it plays a notable role in the development of novel therapeutic agents, particularly in the creation of boron-containing compounds for cancer treatment. sigmaaldrich.com Furthermore, its utility extends to materials science, where it is employed in the synthesis of specialized polymers and coatings. sigmaaldrich.com The compound is particularly recognized for its application in cross-coupling reactions, which are essential for forging carbon-carbon bonds and enabling the efficient synthesis of intricate organic molecules. sigmaaldrich.com
Historical Context of Boron-Containing Reagents in Synthetic Methodologies
The use of boron-containing reagents in organic synthesis has a rich history dating back to 1860, when Edward Frankland reported the first synthesis of a boronic acid. However, the field was revolutionized by the work of Herbert C. Brown, whose discovery of the hydroboration reaction provided a remarkably simple and effective method for preparing organoboranes. This breakthrough, which was initially met with some skepticism, has since become a cornerstone of modern synthetic chemistry.
Over the past six decades, organoboron compounds have been used extensively in a wide array of organic transformations. tcichemicals.com Landmark reactions such as the Suzuki-Miyaura cross-coupling, which utilizes boronic acids and their derivatives, have become indispensable tools for synthetic chemists. tcichemicals.com The development and study of boronic acids and their esters have grown exponentially, leading to their application in catalysis, materials science, and medicinal chemistry. tcichemicals.com The approval of boron-containing drugs has further solidified the importance of this class of compounds in contemporary science. tcichemicals.com
Scope and Objectives of the Research Outline
The scope of this article is to provide a detailed and scientifically accurate overview of this compound, focusing exclusively on its chemical properties, synthesis, applications in organic synthesis, spectroscopic characterization, and handling and storage. The objective is to present a thorough and authoritative resource for researchers and chemists by systematically addressing each of these key areas. This research outline will not extend to dosage, administration information, or safety and adverse effect profiles, maintaining a strict focus on the chemical and synthetic aspects of the compound.
Structure
2D Structure
Properties
IUPAC Name |
bromomethyl-di(propan-2-yloxy)borane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16BBrO2/c1-6(2)10-8(5-9)11-7(3)4/h6-7H,5H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNHYYZNZIWONBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(CBr)(OC(C)C)OC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16BBrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30376285 | |
| Record name | Diisopropyl(bromomethyl)boronate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30376285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
137297-49-5 | |
| Record name | Diisopropyl(bromomethyl)boronate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30376285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diisopropyl (Bromomethyl)boronate | |
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Synthesis and Preparation Methodologies of Diisopropyl Bromomethyl Boronate
Generation from Triisopropyl Borate (B1201080) and (Bromomethyl)lithium
The most common method for the preparation of diisopropyl(bromomethyl)boronate involves the reaction of triisopropyl borate with (bromomethyl)lithium. This reaction is typically performed at very low temperatures to control the reactivity of the organolithium reagent and prevent unwanted side reactions. The (bromomethyl)lithium is generated in situ from the reaction of dibromomethane (B42720) with a strong lithium base, such as n-butyllithium. nih.gov
Optimizing Reaction Conditions for Enhanced Yields
The yield of this compound is highly dependent on the precise control of reaction conditions. Key parameters that are optimized include the choice of solvent, reaction temperature, and the rate of addition of the reagents. For instance, using a combination of tetrahydrofuran (B95107) (THF) and toluene (B28343) as the solvent has been shown to improve yields. orgsyn.org Additionally, maintaining a very low temperature, typically around -78°C, is crucial for maximizing the formation of the desired product and minimizing the formation of by-products. nih.govgoogle.com The slow, dropwise addition of n-butyllithium to the solution of dibromomethane and triisopropyl borate is also a critical factor in achieving high yields. orgsyn.org
Influence of Temperature and Solvents (e.g., Tetrahydrofuran)
Temperature plays a pivotal role in the synthesis of this compound. The intermediate lithium triisopropyl(bromomethyl)borate is thermally unstable and can decompose at temperatures above -40°C, leading to the formation of diisopropylboronate and lithium isopropoxide. acs.org Therefore, strict temperature control is essential. The choice of solvent also significantly impacts the reaction. Tetrahydrofuran (THF) is a commonly used solvent due to its ability to solvate the organolithium species and maintain a homogeneous reaction mixture at low temperatures. orgsyn.orggoogle.comacs.org In some procedures, a mixture of THF and a non-polar solvent like toluene is employed to further optimize the reaction conditions. orgsyn.org
| Parameter | Condition | Effect on Reaction | Reference |
|---|---|---|---|
| Temperature | -78 °C | Optimal for stability of the intermediate and maximizing yield. | nih.govacs.org |
| Temperature | > -40 °C | Decomposition of the intermediate, leading to by-products. | acs.org |
| Solvent | Tetrahydrofuran (THF) | Good solvation of organolithium species, maintains homogeneity. | orgsyn.orgacs.org |
Stoichiometric Considerations and By-product Formation
The stoichiometry of the reactants is a critical factor in the synthesis of this compound. Typically, a slight excess of triisopropyl borate is used relative to dibromomethane and n-butyllithium to ensure complete conversion of the (bromomethyl)lithium. nih.gov The primary by-products of this reaction often result from the decomposition of the thermally sensitive lithium triisopropyl(bromomethyl)borate intermediate, which yields diisopropylboronate and lithium isopropoxide. acs.org Other potential side reactions include the formation of higher-order borate complexes and products arising from the reaction of n-butyllithium with the desired product or other intermediates. Careful control of stoichiometry and reaction conditions is necessary to minimize these by-products. nih.gov
Alternative Synthetic Routes to (Halomethyl)boronic Esters
While the reaction of triisopropyl borate with (bromomethyl)lithium is a primary route, other methods exist for the synthesis of (halomethyl)boronic esters. These alternative routes often involve different starting materials and reaction conditions.
Comparisons with (Chloromethyl)boronate and (Iodomethyl)boronate Analogues
The synthesis of (chloromethyl)boronate and (iodomethyl)boronate esters can be achieved through similar methodologies. For instance, diisopropyl (chloromethyl)boronate can be prepared by the reaction of (chloromethyl)lithium with triisopropyl borate. nih.gov The synthesis of potassium iodomethyltrifluoroborate has been accomplished through the reaction of diiodomethane (B129776) with n-butyllithium and triisopropyl borate, followed by treatment with potassium bifluoride (KHF2). nih.gov A more cost-effective method for preparing the iodo-analogue involves the displacement of the bromide in potassium bromomethyltrifluoroborate with sodium iodide in acetone. nih.gov
| Compound | Synthetic Method | Key Reagents | Reference |
|---|---|---|---|
| This compound | Reaction with (bromomethyl)lithium | Triisopropyl borate, Dibromomethane, n-Butyllithium | nih.gov |
| Diisopropyl(chloromethyl)boronate | Reaction with (chloromethyl)lithium | Triisopropyl borate, Dichloromethane, n-Butyllithium | nih.gov |
| Potassium iodomethyltrifluoroborate | Reaction with (iodomethyl)lithium or halide exchange | Triisopropyl borate, Diiodomethane, n-BuLi, KHF2 or Potassium bromomethyltrifluoroborate, NaI | nih.gov |
Investigation of Precursor Compounds and Their Reactivity
The reactivity of the precursor compounds is a determining factor in the success of these syntheses. The choice of the dihalomethane (e.g., dibromomethane, dichloromethane, diiodomethane) and the organolithium reagent influences the formation of the corresponding (halomethyl)lithium species. The stability and reactivity of these lithium carbenoids are crucial for their subsequent reaction with the borate ester. nih.gov Trialkyl borates, such as triisopropyl borate and trimethyl borate, are common electrophiles in these reactions. While triisopropyl borate is frequently used, trimethyl borate has also been employed, sometimes resulting in different yields. nih.gov The reactivity of the borate ester is influenced by the steric and electronic properties of the alkoxy groups. The subsequent conversion of the initial borate complex to the final boronic ester often requires an aqueous workup or treatment with an acid. orgsyn.org
Purification and Isolation Techniques
Following synthesis, the crude this compound must be purified to remove unreacted starting materials, byproducts, and solvents. The choice of purification method depends on the scale of the reaction and the nature of the impurities.
Distillation: Vacuum distillation is a highly effective method for purifying boronic esters like this compound, which are typically liquids. orgsyn.org The crude product, obtained as an oil after initial workup, is transferred to a distillation apparatus. The process is conducted under reduced pressure (e.g., 1.2-1.3 mmHg) which allows the compound to boil at a lower temperature, preventing thermal decomposition. For analogous boronic esters, distillation at temperatures around 101-103 °C has been reported to yield analytically pure product as a colorless oil. orgsyn.org
Crystallization: While this compound is a liquid at room temperature, crystallization can be a viable purification technique for solid boronic acids and esters. researchgate.netreddit.com This method involves dissolving the crude material in a suitable hot solvent or solvent mixture and allowing it to cool slowly, causing the pure compound to crystallize while impurities remain in the solution. For some aryl boronic acids, recrystallization from hot ethanol (B145695) or solvent mixtures like benzene (B151609) or dichloroethane has proven effective. researchgate.netreddit.com Another approach involves forming a crystalline derivative, such as a diethanolamine (B148213) adduct, which can be easily isolated and then converted back to the pure boronic acid or ester. reddit.com
Column Chromatography: Column chromatography is a standard and versatile technique for the purification of boronate esters. researchgate.netresearchgate.net The most common stationary phase is silica (B1680970) gel. researchgate.net A solution of the crude product is loaded onto the top of a column packed with silica gel, and a solvent system (eluent) is passed through the column. Separation occurs as the compound and impurities travel down the column at different rates depending on their polarity and interaction with the silica. For boronate esters, eluent systems often consist of mixtures of non-polar and polar solvents, such as ethyl acetate (B1210297) and hexane. reddit.com In some cases, where compounds are sensitive to the acidic nature of silica gel, neutral alumina (B75360) can be used as an alternative stationary phase. researchgate.net
Boronate Affinity Chromatography: This specialized chromatographic technique is based on the unique interaction between boronic acids and compounds containing cis-diol groups. nih.govresearchgate.net The stationary phase is functionalized with boronate groups, which form reversible covalent cyclic esters with diols under specific pH conditions. researchgate.net While this method is primarily used to purify diol-containing molecules like glycoproteins, RNA, or carbohydrates by capturing them on a boronate-functionalized column, the underlying principle is central to boronate chemistry. nih.govdntb.gov.ua The purification of this compound itself would not typically employ this method, but rather standard normal-phase chromatography.
Table 2: Summary of Purification Techniques for Boronic Esters
| Technique | Stationary/Mobile Phase or Conditions | Application Notes |
|---|---|---|
| Vacuum Distillation | Reduced pressure (e.g., ~0.6 - 14 mmHg) orgsyn.org | Effective for liquid boronic esters; prevents thermal degradation. orgsyn.org |
| Crystallization | Hot solvents (e.g., ethanol, water, benzene) reddit.com | Primarily for solid boronic acids/esters; can yield high purity. researchgate.netreddit.com |
| Column Chromatography | Stationary Phase: Silica Gel or Alumina researchgate.netresearchgate.netMobile Phase: Hexane/Ethyl Acetate mixtures reddit.com | Widely used for separating boronate esters from reaction impurities. reddit.com | This table is interactive. Click on the headers to sort.
Reaction Mechanisms and Mechanistic Studies of Diisopropyl Bromomethyl Boronate
Carbon-Carbon Bond Formation Reactions
Diisopropyl(bromomethyl)boronate is a key reagent for forming new carbon-carbon bonds, a fundamental process in the construction of complex organic molecules. chemimpex.com It participates in both homologation and cross-coupling reactions.
Homologation Reactions via (Halomethyl)lithium Intermediates
Homologation reactions involving this compound provide a method for extending a carbon chain by one methylene (B1212753) (-CH2-) group. uni-saarland.de This process typically involves the in situ generation of a (halomethyl)lithium reagent, such as (bromomethyl)lithium or (chloromethyl)lithium. uni-saarland.deacs.org These highly reactive intermediates are produced by treating a dihalomethane, like dibromomethane (B42720) or chloroiodomethane, with a strong base such as n-butyllithium at low temperatures. uni-saarland.de
The general mechanism, known as the Matteson homologation, begins with the addition of the (halomethyl)lithium carbenoid to the boronic ester. uni-saarland.de This forms a tetrahedral boronate complex. uni-saarland.de A subsequent 1,2-migration of an alkyl or aryl group from the boron to the adjacent carbon, prompted by the presence of an electrophile like zinc chloride, results in the formation of a new carbon-carbon bond and an α-haloboronic ester. uni-saarland.de This process is highly valuable for the iterative construction of stereocenters. uni-saarland.de
The stereochemical outcome of homologation reactions using this compound can be controlled through the use of chiral auxiliaries. uni-saarland.de When a chiral diol is used to form the boronic ester, the reaction can proceed with a high degree of diastereoselectivity. uni-saarland.deacs.org The chiral diol directs the approach of the incoming nucleophile, leading to a substrate-controlled reaction that predominantly forms one diastereomer. uni-saarland.de For instance, the use of C2-symmetrical chiral diols can lead to exceptionally high diastereoselectivities in the formation of the 1,2-anti-configured product. uni-saarland.de
In reagent-controlled homologations, achiral boronic esters can be reacted with chiral lithiated carbamates. uni-saarland.de In these cases, the stereoselectivity is dictated by the configuration of the chiral carbamate (B1207046), which is often established using a chiral ligand like sparteine. uni-saarland.de This approach allows for the synthesis of both syn- and anti-configured products. uni-saarland.de
While direct reactions of the (halomethyl)lithium intermediates derived from this compound with aldehydes and ketones to form oxiranes are not the primary application, the homologated products can be used in subsequent reactions to achieve this transformation. After the homologation step, which introduces a -CH2Br group, the resulting α-bromoboronic ester can be further functionalized. While the direct conversion to an epoxide is not explicitly detailed, the versatile nature of the boronic ester allows for conversion to other functional groups that can then participate in epoxide-forming reactions.
The homologation process effectively results in the insertion of a methylene group into the carbon-boron bond. uni-saarland.deacs.org The reaction of this compound with a (halomethyl)lithium reagent, such as (chloromethyl)lithium or (bromomethyl)lithium, extends the original alkyl or aryl group attached to the boron by a CH2 unit. uni-saarland.de This transformation is a powerful tool for building up carbon chains in a controlled manner. uni-saarland.denih.gov
Recent research has also explored palladium-catalyzed methods for the formal insertion of a C1 unit into arylboronic acids using halomethylboronic acid pinacol (B44631) esters, which are conceptually related to this compound. st-andrews.ac.uk This approach avoids the need for stoichiometric organometallic reagents in the key C-C bond-forming step. st-andrews.ac.uk
Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)
This compound and its derivatives are valuable partners in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. chemimpex.comrsc.org This reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp2-hybridized carbon atoms, such as those in aryl and vinyl groups. nih.govyoutube.com
The general catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination. rsc.orgyoutube.com In the context of this compound, it can act as the organoboron component.
In the Suzuki-Miyaura coupling, the transmetalation step involves the transfer of the organic group from the boron atom to the palladium catalyst. nih.govrsc.org For this to occur, the boronic ester is typically activated by a base. rsc.org The base reacts with the boronic ester to form a more nucleophilic boronate species. rsc.org This "ate" complex then readily transfers its organic group to the palladium(II) center, which was formed during the initial oxidative addition of an organic halide to the palladium(0) catalyst. rsc.orgrsc.org
The efficiency of the transmetalation can be influenced by the nature of the boronic ester. nih.gov While pinacol esters are commonly used, diisopropyl esters also participate effectively in this process. nih.gov The choice of base and solvent can also play a crucial role in the rate and success of the transmetalation step. organic-chemistry.org
Ligand Effects on Reactivity and Selectivity
In reactions involving organoboranes like this compound, particularly in metal-catalyzed processes such as the Suzuki-Miyaura coupling, the choice of ligand on the metal center is critical. Ligands significantly influence the reaction's reactivity and selectivity by modifying the electronic and steric properties of the catalyst. The Lewis basicity of a ligand, for instance, dictates the reactivity of borane (B79455) reagents; a more basic ligand can increase the nucleophilicity of the boron species. rsc.org
In the context of Suzuki-Miyaura couplings, which frequently utilize boronic esters, the ligand on the palladium catalyst can determine the stereochemical outcome. For example, in couplings with Z-alkenyl halides, the choice of phosphine (B1218219) ligand can control the degree of Z-to-E isomerization of the double bond. organic-chemistry.org Studies have shown that specific ligands, such as P(o-Tol)₃, can preserve the initial geometry of the olefin with high fidelity. organic-chemistry.org The steric bulk and electronic properties of the ligand influence the stability of reaction intermediates and the energy barriers of transition states, thereby directing the reaction towards the desired product. organic-chemistry.orgresearchgate.net Computational studies have revealed that unfavorable steric interactions between the boronic acid's arene group and the phosphine ligand can destabilize certain reaction pathways, making an alternative pathway with a lower energy barrier more favorable. nih.gov
The reactivity of boronic esters is also affected by ligands added to the boron atom itself, which alters its hybridization. The addition of a ligand can change the boron center from sp² to sp³, forming a more nucleophilic anionic "ate" complex. rsc.org This principle is fundamental to the transmetalation step in many cross-coupling reactions.
Computational Studies of Reaction Pathways and Transition States
Computational chemistry provides powerful insights into the complex reaction mechanisms of boronate esters. Density Functional Theory (DFT) and other methods are used to model reaction pathways, calculate the energies of intermediates and transition states, and predict kinetic isotope effects (KIEs), which can then be compared with experimental data.
For instance, computational studies on the hydrolysis of N-methyliminodiacetic acid (MIDA) boronates have elucidated two distinct mechanisms for fast and slow hydrolysis. nih.gov These studies calculated the free energy of activation (ΔG‡) for key steps, such as the attack of water on the boron atom, to understand the rate-limiting steps under different conditions. nih.gov For the base-mediated hydrolysis of MIDA boronates, calculations predicted a ¹²/¹³C KIE at the carbonyl carbon, consistent with the rate-limiting step being the attack at the amide carbonyl. nih.gov Conversely, for neutral hydrolysis, calculations showed no significant KIE at the carbon but did predict KIEs at the boron and nitrogen atoms, aligning with experimental observations. nih.gov
In the context of the Suzuki-Miyaura reaction, computational models have been used to investigate the transmetalation step. These studies analyze the geometric and energetic details of pre-transmetalation intermediates and transition states. nih.gov For example, calculations have shown how the orientation of ligands on the palladium center can lead to destabilizing interactions that raise the energy barrier for one pathway over another. nih.gov By comparing the calculated energy profiles for different boronic esters (e.g., pinacol vs. glycol esters), researchers can rationalize the experimentally observed differences in reactivity. nih.gov These computational models are crucial for understanding how factors like ligand choice and boronic ester structure influence reaction outcomes at a molecular level. nih.govnih.gov
Carbon-Heteroatom Bond Formation Reactions
Hydrolysis and Derivatization to (Hydroxymethyl)boronic Acid Derivatives
A key reaction of this compound is its conversion to (hydroxymethyl)boronic acid derivatives through carbon-heteroatom bond formation. The hydrolysis of this compound serves as an efficient pathway to generate (hydroxymethyl)boronic acid. psu.eduresearchgate.net This intermediate is valuable in organic synthesis and can be further derivatized.
A significant application of this hydrolysis is in the synthesis of chiral intermediates. Following the hydrolysis of this compound, the resulting (hydroxymethyl)boronic acid can be reacted with a chiral diol, such as (+)-pinanediol. psu.eduresearchgate.netnih.gov This subsequent esterification reaction yields pinanediol (hydroxymethyl)boronate, a useful intermediate for asymmetric synthesis. psu.eduresearchgate.net This two-step sequence provides an efficient route to a chiral building block from the initial achiral bromomethylboronate ester. psu.eduresearchgate.net
The stability of (hydroxymethyl)boronic acid and its derivatives, such as pinanediol (hydroxymethyl)boronate, has been investigated under both acidic and basic aqueous conditions using NMR spectroscopy. psu.eduresearchgate.net
In acidic conditions (D₂O), (hydroxymethyl)boronic acid is notably stable, showing no detectable degradation even after being heated for one hour. psu.eduresearchgate.net Under the same conditions, its pinanediol ester also remains largely intact, with only the pinanediol moiety being affected by the acidic environment. psu.eduresearchgate.net
In basic solutions at room temperature (20–25 °C), both (hydroxymethyl)boronic acid and its pinanediol ester demonstrate considerable stability, showing no degradation over several days. psu.eduresearchgate.netnii.ac.jp However, at elevated temperatures (90–98 °C), base induces the conversion of these compounds to DCH₂OD and CH₃OD over a few hours. psu.eduresearchgate.net This indicates that while stable at ambient temperatures, these boronic acid derivatives will decompose under harsh basic conditions. In contrast, treating pinanediol (bromomethyl)boronate directly with a base like sodium hydroxide (B78521) in D₂O results in a complex mixture of products rather than a clean conversion. psu.edunii.ac.jp
| Compound | Conditions | Temperature | Observation | Reference |
|---|---|---|---|---|
| (Hydroxymethyl)boronic acid | Acidic D₂O | 95–98 °C (1 hr) | No degradation | psu.edu, researchgate.net |
| Pinanediol (hydroxymethyl)boronate | Acidic D₂O | 95–98 °C (1 hr) | Only pinanediol moiety affected | psu.edu, researchgate.net |
| (Hydroxymethyl)boronic acid | Basic D₂O | 20–25 °C | Stable for several days | psu.edu, researchgate.net |
| Pinanediol (hydroxymethyl)boronate | Basic D₂O | 20–25 °C | Stable for several days | psu.edu, researchgate.net |
| (Hydroxymethyl)boronic acid / Pinanediol (hydroxymethyl)boronate | Basic D₂O | 90–98 °C | Converts to DCH₂OD and CH₃OD in a few hours | psu.edu, researchgate.net |
| Pinanediol (bromomethyl)boronate | Basic (NaOH in D₂O) | - | Yields a complex mixture of products | psu.edu, nii.ac.jp |
Significant hydrogen/deuterium (B1214612) (H/D) isotope effects have been observed in the decomposition of (hydroxymethyl)boronic acid and its pinanediol ester. psu.eduresearchgate.net When these compounds are heated in a basic deuterium oxide (D₂O) solution, their conversion to deuterated methanol (B129727) (DCH₂OD and CH₃OD) exhibits a large H/D isotope effect. psu.eduresearchgate.netnii.ac.jp This large kinetic isotope effect suggests that the cleavage of a C-H bond is involved in the rate-determining step of the decomposition mechanism under these conditions. Such studies are crucial for elucidating the precise mechanistic pathways of boronate ester reactions. nih.gov
The synthesis of pinanediol (hydroxymethyl)boronate is efficiently achieved from this compound. psu.eduresearchgate.net The process involves two main steps:
Hydrolysis : this compound is first hydrolyzed to produce (hydroxymethyl)boronic acid. psu.eduresearchgate.net This step replaces the bromo group with a hydroxyl group.
Esterification : The resulting (hydroxymethyl)boronic acid is then reacted with (+)-pinanediol. psu.eduresearchgate.netnih.gov This reaction forms the cyclic pinanediol ester, yielding pinanediol (hydroxymethyl)boronate.
This method provides a more direct and less laborious route to this valuable chiral intermediate compared to other multi-step preparations. psu.edu The resulting pinanediol (hydroxymethyl)boronate is a key starting material for various asymmetric syntheses. psu.eduresearchgate.net
Reactions with Nucleophiles and Electrophiles
The reactivity of this compound is twofold, characterized by its interactions with both nucleophiles and electrophiles. The Lewis acidic nature of the boron atom and the electrophilic carbon of the bromomethyl group are the primary sites of reaction.
As Lewis acids, boronic acids and their esters can form complexes with Lewis bases, such as hydroxide anions or other electron-donating species. nih.gov The boron atom in its three-coordinate, sp² hybridized state possesses an empty p-orbital, making it susceptible to nucleophilic attack. uea.ac.uk This interaction leads to the formation of a four-coordinate, sp³ hybridized anionic boron center, known as a boronate 'ate' complex. uea.ac.ukresearchgate.net The formation of these 'ate' complexes is a crucial step in many reactions, as it significantly enhances the nucleophilicity of the organic groups attached to the boron. acs.orgnih.gov For instance, while allylboronic esters are generally unreactive towards many electrophiles (excluding carbonyls and imines), their corresponding 'ate' complexes, formed by the addition of an organolithium reagent, are 7 to 10 orders of magnitude more reactive. acs.orgnih.govfigshare.com These highly nucleophilic boronate complexes can then react with a wide array of electrophiles, such as tropylium, activated pyridines, and sources of fluorine or trifluoromethyl groups, in reactions that proceed with high regio- and stereocontrol. acs.orgnih.gov
In a related mechanism, the CONH functionality in certain substrates can bridge reactants, coordinating with a boronic acid to form a complex that facilitates an intramolecular SN2-type attack. researchgate.net The primary reaction pathway for nucleophiles with this compound, however, involves the bromomethyl moiety. The carbon atom bonded to the bromine is electrophilic and susceptible to nucleophilic substitution reactions (SN2), where a nucleophile displaces the bromide ion. acs.org
Intramolecular Reactions and Cyclizations
This compound and related structures can participate in various intramolecular reactions and cyclizations, where the boron moiety serves to tether reactants, thereby controlling the regio- and stereochemical outcome of the reaction.
Boron-Tethered Radical Cyclizations
A significant application of boronic esters is their use as removable tethers in radical cyclizations. scholaris.ca This strategy provides a powerful alternative to other tethering methods, such as those using silicon. scholaris.ca In this approach, a molecule containing both a radical precursor and an unsaturated system (e.g., an alkene) is linked via a boronic ester. scholaris.canih.gov Upon initiation, the generated radical adds to the unsaturated bond in an intramolecular fashion. The boron tether directs the cyclization, favoring specific ring sizes, with 5-, 6-, and even 7-exo-trig closures being possible. scholaris.canih.gov
The general process involves the radical cyclization of substrates like di(haloalkyl) alkenylboronates, which can be mediated by radical initiators such as tributyltin hydride (Bu₃SnH). scholaris.ca Following the cyclization, the carbon-boron bond of the resulting boracycle can be readily oxidized, typically using trimethylamine (B31210) N-oxide or basic hydrogen peroxide, to yield diol products. scholaris.canih.gov In certain cases, the cyclized radical intermediate can undergo a subsequent novel reaction: an intramolecular homolytic substitution (SHi) at the boron atom, leading to rearranged products. scholaris.canih.gov The stability of ligated boryl radicals, which exist as four-center-seven-electron (4c-7e) complexes, is key to these processes, allowing for their participation in a variety of synthetic transformations. princeton.eduwikipedia.org
Electrophilic Cyclization via Boronate Complexes
Boron Lewis acids can be employed to mediate electrophilic cyclization reactions. escholarship.org In these processes, the boron atom activates a π-system, such as an alkyne, towards intramolecular attack by a tethered nucleophile. escholarship.orgnsf.gov The mechanism involves the activation of the alkyne by the electrophilic boron, followed by the nucleophilic attack of a tethered heteroatom to form a cationic intermediate. nsf.gov Depending on the substrate and reaction conditions, this can lead to different outcomes, including the formation of heterocyclic products or group-transfer reactions where the ring opens to yield a stereodefined acyclic alkene. escholarship.orgnsf.gov
Another important class of intramolecular reactions involves the 1,2-metalate rearrangement of boronate 'ate' complexes. researchgate.netnih.gov When an alkenyl boronate complex is exposed to a suitable electrophile, a substituent from the boron atom migrates to the adjacent carbon of the alkene. nih.gov This reactivity can be harnessed in an intramolecular sense. For example, quinoline (B57606) and isoquinoline, when activated by an acylating agent, can act as electrophiles to induce a 1,2-metalate rearrangement in alkenyl boronate complexes, leading to the formation of alkylated, dearomatized heterocyclic products with high diastereoselectivity. nih.gov X-ray diffraction studies have confirmed that the process often occurs via a syn-addition of the migrating group and the heterocycle across the double bond. nih.gov
Stability and Degradation Pathways
The utility of boronic esters like this compound is intrinsically linked to their stability under various conditions, particularly towards heat and hydrolysis.
Thermal Stability and Decomposition
Boronic esters are generally considered to be thermally stable. researchgate.net However, at elevated temperatures, they can participate in exchange reactions such as transesterification and metathesis. researchgate.netresearchgate.net The stability of the boronic ester is highly dependent on the diol used for its formation. Esters derived from pinanediol are known to be particularly stable due to the rigid ring structure which maximizes the entropy increase upon ring closure. acs.orgresearchgate.net In contrast, other esters may be more labile. For example, recycling systems based on boronate ester bonds may require precise temperature control (e.g., 60°C–80°C) during alcoholysis to prevent the formation of byproducts. researchgate.net
Hydrolytic Stability and Solvolysis Mechanisms
The primary degradation pathway for boronic esters is hydrolysis, a reaction to which they are often susceptible. kaust.edu.saresearchgate.net The mechanism of hydrolysis involves the nucleophilic attack of a water molecule on the electron-deficient, Lewis acidic boron atom. kaust.edu.saresearchgate.net This attack leads to the formation of a tetrahedral (sp³-hybridized) boronate intermediate. uea.ac.uknih.gov
The rate and mechanism of hydrolysis are influenced by several factors:
Catalysis by Water : The hydrolysis process can be significantly accelerated by the presence of additional water molecules. kaust.edu.saresearchgate.net Density functional theory (DFT) calculations have shown that a second water molecule can lower the energy barrier for B-O bond dissociation by a factor of three. kaust.edu.saresearchgate.net
pH : The stability of boronic esters is highly dependent on pH. nih.gov
Steric Shielding : Bulky substituents on the boronic acid or the diol can sterically hinder the approach of water to the boron center, thereby increasing hydrolytic stability. chemrxiv.org The isopropyl groups in this compound offer a degree of steric protection.
Diol Structure : The choice of diol is critical. Cyclic esters, particularly those forming five- or six-membered rings (dioxaborolanes and dioxaborinanes), exhibit different stabilities. wikipedia.org Pinacol esters are widely used due to their relative stability, but even these can undergo premature release in the presence of water or alcohols. chemrxiv.org Pinanediol esters are known to be exceptionally stable and cannot be hydrolyzed under most practical conditions. acs.org
The table below summarizes key factors influencing the stability of boronic esters.
| Factor | Influence on Stability | Mechanism/Reason | Citations |
| Steric Hindrance | Increases stability | Bulky groups (e.g., isopropyl, t-butyl) physically block nucleophilic attack at the boron center. | chemrxiv.org |
| Diol Structure | High influence; Pinanediol > Pinacol | Rigid diols like pinanediol form thermodynamically and kinetically stable esters. | acs.orgresearchgate.net |
| Water Concentration | Decreases stability | Water acts as a nucleophile; additional water molecules can catalyze the hydrolysis reaction. | kaust.edu.saresearchgate.net |
| pH | pH-dependent | The rate of hydrolysis and the dominant species in solution are sensitive to pH. | nih.gov |
| Temperature | Decreases stability | Higher temperatures can promote exchange reactions like transesterification and metathesis. | researchgate.netresearchgate.net |
Applications in Advanced Organic Synthesis
Asymmetric Synthesis Methodologies
Diisopropyl(bromomethyl)boronate is a cornerstone in asymmetric synthesis, enabling the creation of chiral molecules with high levels of stereocontrol. biosynth.com
A powerful strategy in asymmetric synthesis involves the use of chiral auxiliaries to control the stereochemical outcome of a reaction. This compound can be readily transesterified with chiral diols to form chiral boronic esters. These chiral esters then serve as substrates in subsequent reactions, where the chiral auxiliary directs the approach of incoming reagents, leading to the formation of one diastereomer in preference to others.
For instance, transesterification with enantiopure diols such as (+)-pinanediol or (R,R)-1,2-dicyclohexyl-1,2-ethanediol generates the corresponding chiral (bromomethyl)boronic esters. acs.org When these chiral esters are subjected to nucleophilic attack, the steric environment created by the chiral diol influences the trajectory of the nucleophile, resulting in a diastereoselective transformation. This method is foundational to the Matteson asymmetric homologation, where the reaction of these chiral esters with (dihalomethyl)lithium reagents produces α-halo boronic esters with high diastereomeric purity. acs.org The resulting products, which contain a new stereocenter, can then be used in further synthetic steps. The ability to perform these reactions with high diastereoselectivity makes this compound a valuable tool for building stereochemically rich molecules. nih.gov
Table 1: Chiral Auxiliaries Used with (Bromomethyl)boronic Esters
| Chiral Auxiliary | Type of Transformation | Typical Outcome |
|---|---|---|
| (+)-Pinanediol | Matteson Homologation | Generation of chiral α-halo boronic esters with high diastereoselectivity. acs.org |
| (R,R)-1,2-Dicyclohexyl-1,2-ethanediol | Asymmetric Synthesis | Used as a precursor in a sequence of homologations and substitutions to create complex chiral intermediates. acs.org |
| N,N-Diisopropyl Carbamoyl (DG) | Selective Homologation | Directs the homologation of 1,2-bis(boronic esters) at the primary position. nih.govresearchgate.net |
Enantioselective homologation is a process that extends a carbon chain by a single carbon atom while creating a new stereocenter with high enantiomeric excess. This compound is a key starting material for this process, most notably in the Matteson homologation reaction. st-andrews.ac.uk The process begins with the formation of a chiral boronic ester as described previously. This chiral ester then reacts with a carbenoid, such as (dichloromethyl)lithium or (dibromomethyl)lithium, which inserts a halomethyl group between the boron and the original carbon atom. acs.org This step proceeds via a 1,2-metallate rearrangement that is highly stereospecific, transferring the chirality from the auxiliary to the newly formed stereocenter. st-andrews.ac.uk
The resulting α-halo boronic ester is itself a versatile intermediate. The carbon-boron bond can be stereospecifically converted into a variety of other functional groups. For example, oxidation with hydrogen peroxide yields an alcohol, while reaction with amines can lead to the formation of amines, all while retaining the stereochemical integrity established during the homologation step. This iterative process of homologation followed by functionalization allows for the construction of long carbon chains with multiple, precisely controlled stereocenters, a common motif in many complex natural products. nih.govnih.gov
Total Synthesis of Complex Natural Products and Bioactive Molecules
The reliability and stereocontrol offered by this compound chemistry have made it an indispensable tool in the total synthesis of complex molecules. acs.org
This compound and its derivatives often serve as crucial building blocks in lengthy, multi-step synthetic sequences. A significant advantage is the stability of certain boronic ester derivatives, such as N-methyliminodiacetic acid (MIDA) boronates, which can be derived from simpler boronates. nih.gov MIDA boronates are exceptionally stable, crystalline solids that are compatible with a wide range of reaction conditions, including chromatography, to which traditional boronic acids are often sensitive. nih.gov
This stability allows a boronic ester functional group to be carried through many synthetic steps before it is needed for a final cross-coupling reaction. nih.gov For example, in the total synthesis of the natural product (+)-crocacin C, a complex boronic acid building block was prepared from a simple MIDA boronate starting material over several steps. nih.gov Similarly, the homologation of 1,2-bis(boronic esters) has been applied to a concise total synthesis of the 14-membered macrolactone, Sch 725674. nih.govnih.gov In these syntheses, the boronate serves as a stable, reliable functional handle that is strategically unveiled for a key bond-forming reaction late in the synthetic route.
The use of this compound has enabled the development of entirely new synthetic strategies for accessing complex molecules. The iterative homologation of boronic esters has provided a novel and highly efficient pathway for assembling polyketide structures, which are prevalent in many natural products. acs.orgnih.gov This method allows for the controlled, stepwise construction of carbon chains with multiple stereocenters, a task that is often challenging using other synthetic methods.
This approach overcomes long-standing difficulties in the homologation of certain substrates, such as β-alkoxy boronic esters, thereby opening up new avenues for preparing highly oxygenated target molecules. nih.gov The combination of asymmetric diboration of alkenes with subsequent selective homologation provides a powerful and modular platform for synthesizing complex structures like 1,3-diols with complete stereocontrol. nih.govnih.gov This has led to very short and high-yielding synthetic routes to complex targets, such as Sch 725674, that were previously more difficult to access. nih.gov
Development of New Reagents and Catalysts
This compound is not only a building block for target molecules but also a starting material for the creation of new reagents and catalysts. It is a versatile precursor for synthesizing a wide array of other boronic acids and esters. lookchem.comchemicalbook.com These newly synthesized boron-containing compounds can then be employed in various applications, from medicinal chemistry to materials science. chemimpex.comlookchem.com
A notable recent development is the use of halomethylboronic acid pinacol (B44631) esters (which can be prepared from reagents like this compound) in a Palladium-catalyzed homologation of arylboronic acids. st-andrews.ac.uk This process allows for the direct synthesis of benzylic boronic acid esters from readily available arylboronic acids, a transformation that previously required stoichiometric organometallic reagents. st-andrews.ac.uk The resulting benzylic boronic esters are valuable products that can participate in subsequent cross-coupling reactions to form diarylmethane pharmacophores. st-andrews.ac.uk This methodology showcases how this compound can be used to develop new catalytic processes that are more efficient and chemoselective. Furthermore, boronic acids synthesized from this reagent have been investigated as potential inhibitors of enzymes such as penicillin-binding proteins, highlighting its role in developing new therapeutic agents. lookchem.comchemicalbook.com
Precursor for Boron-Containing Functional Groups
This compound serves as a key precursor for generating a variety of boron-containing functional groups, most notably through homologation reactions. This process involves the insertion of a methylene (B1212753) group (—CH₂—) from the reagent into an existing carbon-boron bond of another boronic ester, effectively elongating the carbon chain by one unit.
The most prominent application is the lithiation-borylation reaction, a powerful method for asymmetric synthesis. nih.gov This sequence typically involves three main steps:
Deprotonation: A substrate, often a sterically hindered ester like a 2,4,6-triisopropylbenzoate (TIB ester) or a carbamate (B1207046), is deprotonated at the α-carbon using a strong base such as sec-butyllithium (B1581126) (s-BuLi), often in the presence of a ligand like (–)-sparteine or TMEDA, to form a configurationally stable organolithium species. nih.govrsc.org
Borylation: The resulting nucleophilic carbanion attacks the electrophilic boron atom of a boronic ester.
1,2-Metalate Rearrangement: The intermediate boronate "ate" complex undergoes a stereospecific 1,2-migration, where one of the organic groups on the boron atom migrates to the adjacent carbon, displacing the leaving group and forming a new, homologated boronic ester. nih.gov
This methodology is highly stereospecific, allowing for the creation of new stereocenters with a high degree of control. nih.gov For instance, the reaction of an enantioenriched lithiated carbamate with a boronic ester can produce a homologated boronic ester with high enantioselectivity. nih.gov this compound and its chloro-analogue, diisopropyl(chloromethyl)boronate, are instrumental in syntheses that require the introduction of a halomethylboronate unit, which can then be further functionalized. acs.org For example, displacement of the bromide from pinacol (bromomethyl)boronate has been used to synthesize (trityloxymethyl)boronic esters, which are precursors for multi-step homologation sequences. acs.org
The resulting homologated boronic esters are versatile intermediates. The carbon-boron bond can be readily oxidized to an alcohol with high stereochemical retention, or used in a wide array of cross-coupling reactions (e.g., Suzuki-Miyaura coupling) to form new carbon-carbon bonds.
Role in Catalytic Cycles and Reaction Optimization
While this compound is typically used as a stoichiometric reagent rather than a catalyst, its application in synthesis is the subject of extensive reaction optimization to maximize efficiency and selectivity. The success of the lithiation-borylation sequence is highly sensitive to reaction parameters, and significant research has been dedicated to understanding and controlling these factors.
Reaction Optimization:
Substrate and Reagent Choice: The choice of directing group on the substrate is critical. Studies have shown that hindered 2,4,6-triisopropylbenzoate (TIB) esters can be superior to N,N-diisopropylcarbamates for the asymmetric homologation of certain boronic esters. rsc.orgbris.ac.uk
Solvent Effects: The choice of solvent can significantly influence reaction rates and outcomes. Common solvents for lithiation-borylation reactions include diethyl ether (Et₂O), cyclopentyl methyl ether (CPME), and tert-butyl methyl ether (TBME). bris.ac.uk
In Situ Monitoring: In situ Infrared (IR) spectroscopy has proven to be a powerful tool for optimizing the lithiation and borylation steps. It allows for the real-time determination of reaction rates and the stability of intermediates, enabling precise control over stoichiometry and reaction times. nih.gov
Research Findings on Substrate Scope: Detailed studies on the lithiation-borylation of cyclic TIB esters have revealed a strong dependence on ring size. The outcome of the key steps—deprotonation, borylation, and rearrangement—is dictated by the structural constraints of the cyclic substrate. nih.govresearchgate.net
| Ring Size | Substrate | Deprotonation | Borylation | 1,2-Metalate Rearrangement | Outcome |
|---|---|---|---|---|---|
| 3-membered | Cyclopropyl (B3062369) TIB ester | Very rapid, stable intermediate at -78 °C | Rapid | Does not occur | Reaction fails at rearrangement step. nih.govresearchgate.net |
| 4-membered | Cyclobutyl TIB ester | Rapid, intermediate slowly decomposes | Rapid | Occurs successfully | The "Goldilocks" substrate; undergoes the full sequence. nih.govresearchgate.net |
| 5-membered | Cyclopentyl TIB ester | Unstable intermediate, rapid α-elimination | - | - | Fails due to instability of the lithiated species. nih.govresearchgate.net |
| 6-membered | Cyclohexyl TIB ester | Impractically slow | - | - | Fails due to slow deprotonation. nih.govresearchgate.net |
These findings highlight how reaction optimization is crucial for extending the utility of reagents like this compound to challenging substrates. The "Goldilocks" effect observed with the cyclobutyl system demonstrates the delicate balance of reactivity and stability required for the successful homologation of boronic esters. nih.govresearchgate.net The resulting boronate complexes can also exhibit enhanced nucleophilicity compared to the parent boronic esters, allowing them to react with a wider range of electrophiles in a highly stereocontrolled manner. acs.org
Spectroscopic and Computational Characterization in Research
Spectroscopic Analysis of Diisopropyl(bromomethyl)boronate and its Derivatives
Spectroscopic analysis is a cornerstone in the study of this compound, offering critical insights into its structural features. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry, and Infrared (IR) and Raman Spectroscopy are routinely employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation.lookchem.comrsc.orgchemimpex.comsdsu.educhemicalbook.comresearchgate.net
NMR spectroscopy is an indispensable tool for confirming the structure of this compound and its derivatives. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed picture of the molecular framework.
Proton (1H) and Carbon-13 (13C) NMR spectroscopy are fundamental in determining the carbon-hydrogen framework of this compound. The chemical shifts in these spectra are indicative of the electronic environment of the respective nuclei.
While specific spectral data for this compound is not extensively published in the provided search results, typical chemical shifts for similar boronic esters can be referenced to predict the expected resonances. rsc.org For instance, in related pinacol (B44631) boronate esters, the protons of the isopropyl methine group would likely appear as a septet, and the methyl protons as a doublet. The methylene (B1212753) protons adjacent to the bromine and boron atoms would exhibit a characteristic singlet.
In 13C NMR, distinct signals would be expected for the methine and methyl carbons of the diisopropyl groups, as well as for the bromomethyl carbon. The carbon atom bonded to boron often shows broadening due to quadrupolar relaxation of the boron nucleus. rsc.org
Interactive Data Table: Predicted 1H and 13C NMR Chemical Shifts for this compound
| Atom | Predicted 1H Chemical Shift (ppm) | Predicted 13C Chemical Shift (ppm) |
| CH (isopropyl) | Multiplet | ~70-80 |
| CH3 (isopropyl) | Doublet | ~20-25 |
| CH2Br | Singlet | ~25-35 |
Note: These are predicted values based on analogous structures and may vary depending on the solvent and other experimental conditions.
Boron-11 (11B) NMR spectroscopy is particularly crucial for characterizing organoboron compounds like this compound. sdsu.edu The chemical shift of the 11B nucleus provides direct information about the coordination state and electronic environment of the boron atom. mdpi.comnih.gov For tricoordinate boronic esters, the 11B NMR signal typically appears in a characteristic downfield region. sdsu.edu The specific chemical shift can be influenced by the nature of the substituents on the boron atom. The addition of a ligand or base to the empty p-orbital of boron results in an upfield shift in the 11B NMR spectrum. sdsu.edu
In the case of this compound, a single resonance in the 11B NMR spectrum would confirm the presence of a single boron environment. The chemical shift would be consistent with a trigonal planar, sp2-hybridized boron atom.
Interactive Data Table: Typical 11B NMR Chemical Shifts for Boronic Esters
| Boron Environment | Typical 11B Chemical Shift (ppm) |
| Tricoordinate Boronic Esters | ~20-35 |
| Tetracoordinate Boronate Complexes | Upfield of tricoordinate species |
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is employed to determine the molecular weight of this compound and to study its fragmentation patterns, which can provide further structural confirmation. The molecular ion peak (M+) in the mass spectrum would correspond to the molecular weight of the compound (222.92 g/mol ). chemimpex.combiosynth.com
Analysis of the fragmentation patterns can reveal the presence of key structural motifs. Common fragmentation pathways for organoboron compounds can include the loss of the ester groups or the bromomethyl group. libretexts.orgmiamioh.edu The isotopic pattern of bromine (approximately equal intensity for 79Br and 81Br) would result in a characteristic M and M+2 pattern for fragments containing bromine, aiding in their identification.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopy are valuable for identifying the functional groups present in this compound. The vibrational modes of the molecule give rise to characteristic absorption or scattering peaks.
Key expected vibrational bands would include:
C-H stretching vibrations from the isopropyl and methyl groups.
B-O stretching vibrations , which are characteristic of boronic esters.
C-Br stretching vibration , confirming the presence of the bromomethyl group.
While specific IR and Raman data for this compound were not found in the provided search results, studies on similar boronic acid derivatives demonstrate the utility of these techniques in confirming the presence of B-O and other key functional groups. researchgate.netresearchgate.netosti.gov
Computational Chemistry Studies
Computational chemistry, particularly Density Functional Theory (DFT), plays a significant role in complementing experimental spectroscopic data and providing deeper insights into the structure, reactivity, and electronic properties of this compound. escholarship.orgrsc.orgresearchgate.net
Computational methods can be used to:
Predict NMR chemical shifts: Theoretical calculations of NMR parameters can aid in the assignment of experimental spectra. researchgate.net
Model vibrational frequencies: Calculated IR and Raman spectra can be compared with experimental data to confirm vibrational assignments. researchgate.netresearchgate.net
Investigate reaction mechanisms: DFT calculations can be employed to explore the pathways of reactions involving this compound, providing insights into its reactivity. escholarship.org
Determine molecular geometries and electronic structures: Computational studies can provide detailed information about bond lengths, bond angles, and the distribution of electron density within the molecule. rsc.org
For instance, DFT calculations have been successfully used to investigate the structure and properties of various boronic acid derivatives, demonstrating good agreement between theoretical and experimental results. rsc.orgrsc.org These computational tools are invaluable for understanding the fundamental characteristics of this compound and predicting its behavior in various chemical transformations.
Density Functional Theory (DFT) Calculations for Mechanistic Insights
Density Functional Theory (DFT) has emerged as a powerful tool in computational chemistry, offering a balance of accuracy and computational cost for investigating the electronic structure and properties of molecules. mdpi.com In the context of this compound and related organoboron compounds, DFT calculations are instrumental in elucidating reaction mechanisms. rsc.orgmdpi.com
Researchers employ DFT to map out potential energy surfaces for reactions involving this compound. This allows for the identification of transition states, intermediates, and the calculation of activation energies, providing a detailed, step-by-step understanding of how a reaction proceeds. rsc.orgmdpi.com For instance, in reactions where this compound is a reactant, DFT can help to understand the regio- and stereoselectivity of the outcome. researchgate.net
Mechanistic studies often involve comparing different possible reaction pathways. DFT calculations can predict the most energetically favorable route, thus explaining experimental observations. researchgate.netrsc.org For example, in cross-coupling reactions, a common application for boronic esters, DFT can shed light on the roles of catalysts and ligands in facilitating the reaction and controlling its selectivity. researchgate.net The insights gained from these computational studies are crucial for optimizing reaction conditions and designing more efficient synthetic strategies. rsc.org
Table 1: Application of DFT in Mechanistic Studies of Boron Compounds
| Research Area | Insights Gained from DFT Calculations |
| Reaction Pathway Analysis | Identification of transition states and intermediates. rsc.orgmdpi.com |
| Stereoselectivity | Understanding the origins of enantioselectivity in asymmetric synthesis. researchgate.net |
| Catalyst Function | Elucidating the role of metal catalysts and ligands in cross-coupling reactions. researchgate.net |
| Reaction Optimization | Predicting the most energetically favorable reaction pathways to guide experimental design. rsc.org |
Conformation Analysis and Stereochemical Predictions
The three-dimensional arrangement of atoms in a molecule, its conformation, can significantly influence its reactivity and the stereochemical outcome of its reactions. Computational methods are frequently used to perform conformational analysis of molecules like this compound to predict the most stable arrangements of its atoms.
By calculating the energies of different conformers, researchers can identify the lowest energy structures that are most likely to be present under reaction conditions. This information is vital for predicting the stereochemistry of products formed in reactions involving the boronate. For example, understanding the preferred conformation of the diisopropyl groups can help in predicting how a substrate will approach the boron center, thereby influencing the stereochemical outcome.
While direct computational studies on the conformational analysis of this compound are not extensively detailed in the provided search results, the principles of conformational analysis are broadly applied in organic chemistry to predict reaction outcomes. For related boronic esters, computational modeling has been shown to successfully predict the ratios of stereoisomers by analyzing the energies of different transition states arising from various conformations.
Future Directions and Emerging Research Areas
Exploration of Novel Reactivity Patterns
While Diisopropyl(bromomethyl)boronate is well-established as a key reagent for forming carbon-boron and carbon-carbon bonds through cross-coupling reactions, recent research has focused on unlocking new modes of reactivity. chemimpex.com A significant advancement involves the conversion of weakly nucleophilic allylboronic esters into highly potent nucleophilic boronate complexes through the addition of an aryllithium. This transformation has been shown to increase the reactivity of the allylboron species by 7 to 10 orders of magnitude. acs.org
This enhanced nucleophilicity allows these boronate complexes to react with a much broader range of electrophiles than their parent boronic esters, which are typically limited to reactions with carbonyls and imines. This novel reactivity pattern provides access to key functionalities and complex molecular architectures, including the formation of quaternary stereogenic centers and the introduction of moieties such as fluorine and trifluoromethyl groups. acs.org This method represents a paradigm shift, converting stable, readily available boronic esters into powerful nucleophiles for stereospecific allylic functionalization. acs.org
Integration into Flow Chemistry and Automation for Scalable Synthesis
The translation of synthetic methodologies from the laboratory to industrial-scale production necessitates processes that are not only efficient but also safe and scalable. Flow chemistry, or continuous flow synthesis, has emerged as a powerful tool for addressing these challenges, particularly in the synthesis of boronic acids and their esters. usp.org
The synthesis of boronic acids often involves highly reactive and unstable organometallic intermediates, such as organolithium species. usp.org Flow chemistry enables the safe generation and immediate use of these transient intermediates, minimizing decomposition and side reactions. For instance, a flow process has been successfully developed for the synthesis of a key boronic acid starting material, allowing for the controlled formation and subsequent reaction of an unstable organolithium intermediate. usp.org This approach facilitates rapid scale-up from discovery to production quantities.
Furthermore, automated synthesis platforms are being employed for the high-throughput generation of boronic ester libraries. An automated system utilizing a tube-in-tube flow reactor has been developed for the synthesis of cyclopropyl (B3062369) boronic esters, demonstrating the potential for rapid library synthesis for screening purposes.
Development of Sustainable and Green Chemistry Approaches
The principles of green chemistry, which promote the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of organoboron compounds. mdpi.com Boronic acids are themselves considered advantageous from a green chemistry perspective, as their metabolic end product is often boric acid, a relatively benign compound that can be eliminated by the body. mdpi.com
Key areas of development in the green synthesis of boronic esters include:
Catalytic Methods: Researchers are focusing on palladium-catalyzed Miyaura borylation and direct C-H functionalization. These methods are more atom-economical and often proceed under milder conditions than traditional routes that require stoichiometric organometallic reagents. mdpi.com
Minimization of Waste: Catalytic processes reduce the generation of inorganic waste. The development of robust boronic ester surrogates that are stable to purification conditions, such as chromatography, also minimizes product loss and waste. researchgate.net
Use of Safer Solvents: Efforts are underway to replace hazardous solvents with greener alternatives. Some modern synthetic protocols for boronic esters have been optimized to be performed in more environmentally benign solvents or even under solvent-free conditions.
Applications in Materials Science and Polymer Chemistry
The unique electronic properties of boron lend themselves to the creation of advanced materials. This compound serves as a valuable building block for incorporating boronic ester functionalities into polymers, leading to materials with tailored properties and responsiveness. chemimpex.com Boron-containing polymers are being investigated for a range of applications, from advanced coatings with enhanced durability to sophisticated sensor systems. chemimpex.com
The ability of the boronic acid moiety to reversibly bind with diols forms the basis of many of these applications. This interaction is particularly useful for the development of sensors for saccharides and glycoproteins. Polymers functionalized with boronic acids can exhibit changes in their physical or optical properties upon binding to these target molecules, enabling their detection. Research in this area is focused on designing polymers with high sensitivity and selectivity for specific biological analytes.
Advanced Studies in Medicinal Chemistry and Drug Discovery
Boronic acids and their esters have become a cornerstone of modern medicinal chemistry, largely due to their ability to act as potent and selective enzyme inhibitors. nih.govtandfonline.com The approval of the proteasome inhibitor Bortezomib for the treatment of multiple myeloma validated the use of boron-containing compounds as therapeutics and spurred significant research into new applications. researchgate.netnih.gov this compound is a crucial reagent in this field, enabling the synthesis of complex boron-containing molecules for drug discovery programs. chemimpex.comacs.org
The rational design of boron-containing drugs is centered on the unique electronic structure of the boron atom. The empty p-orbital of a boronic acid makes it a Lewis acid, capable of accepting a pair of electrons from a nucleophile to form a stable, tetrahedral boronate complex. mdpi.com This ability is expertly exploited in the design of enzyme inhibitors.
Many enzymes, particularly serine proteases, function via a mechanism that involves a tetrahedral transition state. The boronic acid moiety can mimic this transition state by forming a covalent, yet reversible, bond with a key nucleophilic residue (such as a serine hydroxyl group) in the enzyme's active site. nih.gov This leads to potent and often highly specific inhibition.
The design process typically involves:
Target Identification: An enzyme critical to a disease pathway is selected.
Pharmacophore Design: The boronic acid acts as the "warhead." The rest of the molecule is designed to match the shape and chemical properties of the enzyme's binding pocket to ensure high affinity and selectivity.
Prodrug Strategy: Boronic acids are often polar, which can limit their ability to cross cell membranes. They can be masked as less polar boronic esters, such as the diisopropyl ester. These esters act as prodrugs, which are hydrolyzed in vivo to release the active boronic acid at the target site. nih.gov
Structure-Activity Relationship (SAR) studies are fundamental to optimizing the potency and selectivity of drug candidates. For boron-containing inhibitors, SAR studies systematically modify the structure of the molecule and measure the effect on enzyme inhibition, typically reported as an IC₅₀ (the concentration required to inhibit 50% of the enzyme's activity) or EC₅₀ (the concentration required to elicit 50% of the maximal biological response).
For example, SAR studies on dipeptidyl boronic acid proteasome inhibitors have provided critical insights. By varying the amino acid residues of the peptide backbone, researchers can fine-tune the inhibitor's interaction with the proteasome's active site, leading to significant differences in potency against both the isolated enzyme and various cancer cell lines. nih.gov Similarly, SAR studies of boronate derivatives against HIV-1 reverse transcriptase have identified compounds with potent activity against both wild-type and drug-resistant mutant strains of the virus. mdpi.com
Table 1: SAR of Boronate-Containing HIV-1 Reverse Transcriptase Inhibitors This table presents data on the inhibitory activity of selected diarylpyrimidine (DAPY) derivatives, demonstrating how structural modifications influence antiviral potency against different HIV-1 strains. Data sourced from a study on novel boronate-containing inhibitors. mdpi.com
| Compound | Structure Modification | Wild-Type HIV-1 (EC₅₀, μM) | L100I Mutant (EC₅₀, μM) | K103N Mutant (EC₅₀, μM) |
|---|---|---|---|---|
| 3a | Boronic ester with unsubstituted linker | 0.009 | 0.011 | 0.003 |
| 3c | Boronic ester with fluoro-substituted linker | 0.064 | 0.052 | 0.015 |
| 4a | Boronic ester with cyano-substituted linker | 0.014 | 0.005 | 0.010 |
| NVP (Nevirapine) | Reference Drug | 0.151 | 0.089 | 2.17 |
Table 2: Inhibition of 20S Proteasome and Tumor Cell Lines by a Dipeptide Boronic Acid Ester This table shows the inhibitory concentration (IC₅₀) of a specific boronic ester (Compound 14 from the source) against the human 20S proteasome and its antiproliferative activity against a panel of human tumor cell lines, demonstrating its broad-spectrum potential. Data sourced from a review on boronic acids in cancer treatment. nih.gov
| Target | IC₅₀ (nmol/L) |
|---|---|
| 20S Proteasome (Enzyme) | 8.98 |
| KM3/BTZ (Cell Line) | 226 |
| HCT-116 (Colon Cancer) | 360 |
| PC-3 (Prostate Cancer) | 390 |
| A549 (Lung Cancer) | 420 |
| Bortezomib (Reference) | (Varies by cell line) |
Q & A
Q. What are the established synthetic routes for preparing diisopropyl(bromomethyl)boronate, and what factors influence yield and purity?
this compound is synthesized via reactions between allenylmagnesium bromide and diisopropyl (halomethyl)boronate derivatives under controlled conditions. Key factors include the choice of solvent (e.g., toluene enhances reaction rates), inert atmosphere to prevent hydrolysis, and stoichiometric ratios to minimize side products. Purification often involves distillation or chromatography to isolate the boronate ester .
Q. How should researchers handle and store this compound to prevent degradation during experiments?
Due to its sensitivity to hydrolysis, storage under anhydrous conditions (e.g., in a desiccator with molecular sieves) and inert atmospheres (argon/nitrogen) is critical. For analysis, non-aqueous solvents (e.g., THF, DCM) and pH control (below the pKa of the ester) are recommended to avoid on-column degradation during chromatography .
Q. What analytical techniques are suitable for characterizing this compound and verifying its structural integrity?
NMR spectroscopy (¹H, ¹³C, HSQC, HMBC) is essential for confirming the boronate structure and detecting impurities. Mass spectrometry (MS) and FT-IR can validate molecular weight and functional groups. Stability assessments should include monitoring hydrolysis via ¹⁹F-NMR or pH-dependent kinetic studies .
Advanced Research Questions
Q. How do steric and electronic properties of this compound influence its reactivity in alkylation reactions?
The steric bulk of the diisopropyl groups reduces HOMO electron density at the boron center, slowing reactions with sterically hindered substrates. However, this hindrance improves selectivity in alkylation, as seen in the preferential alkylation of secondary amines over indole moieties in panobinostat derivatives. Electronic effects are mitigated by using polar aprotic solvents (e.g., DCM) to stabilize transition states .
Q. What strategies resolve contradictions in reaction outcomes when using this compound under varying conditions?
Discrepancies in reaction rates or yields often arise from solvent polarity and temperature. For example, toluene accelerates reactions compared to ethers due to better solubility of intermediates. Computational studies (e.g., DFT calculations) can model steric effects and predict optimal conditions, while kinetic profiling identifies rate-limiting steps .
Q. How can this compound be leveraged in enantioselective syntheses, and what are the mechanistic underpinnings?
The reagent enables enantioselective transformations via chiral auxiliaries or catalysts. For instance, its use in scandium triflate-catalyzed ene reactions with glyoxylates produces stereochemically defined chromanes. Mechanistically, the boronate’s Lewis acidity activates electrophiles, while the diisopropyl groups dictate facial selectivity in transition states .
Q. What role does this compound play in synthesizing boronate affinity materials for biomedical applications?
While not directly used in affinity materials, its derivatives (e.g., bromomethylphenylboronic acids) are precursors for functionalizing sorbents. These materials exploit pH-controlled cis-diol binding for glycoprotein enrichment, with applications in metabolomics and diagnostics. The bromomethyl group enables covalent immobilization onto supports like silica or polymers .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
